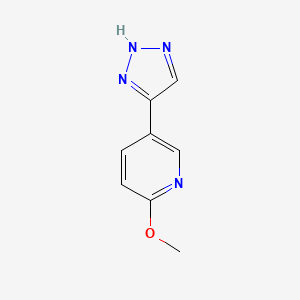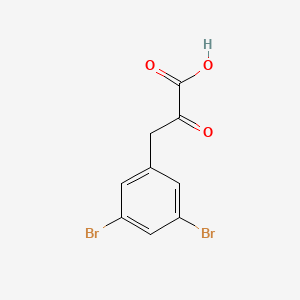
3-(3,5-Dibromophenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dibromophenyl)-2-oxopropanoic acid: is an organic compound characterized by the presence of a dibromophenyl group attached to a 2-oxopropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dibromophenyl)-2-oxopropanoic acid typically involves the bromination of phenylpropanoic acid derivatives. One common method includes the use of bromine in the presence of a catalyst to introduce bromine atoms at the 3 and 5 positions of the phenyl ring. The reaction conditions often require controlled temperatures and the use of solvents such as acetic acid to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the production rate and yield of this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the oxopropanoic acid moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxy derivatives.
Substitution: The dibromophenyl group can participate in substitution reactions, where the bromine atoms are replaced by other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Hydroxyl or amino-substituted phenylpropanoic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(3,5-Dibromophenyl)-2-oxopropanoic acid is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used to study the effects of brominated phenylpropanoic acids on cellular processes. Its derivatives may exhibit biological activity, making it a valuable tool in pharmacological studies.
Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The presence of bromine atoms can enhance the biological activity and specificity of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its brominated structure makes it suitable for use in flame retardants and other high-performance materials.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dibromophenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the phenyl ring can form halogen bonds with specific amino acid residues in proteins, influencing their activity and function. This compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 3,5-Dibromophenylboronic acid
- 3,5-Dibromobenzoic acid
- 3,5-Dibromophenyl-functionalized imidazolium salts
Comparison: Compared to similar compounds, 3-(3,5-Dibromophenyl)-2-oxopropanoic acid is unique due to the presence of the oxopropanoic acid moiety, which imparts distinct chemical reactivity and biological activity. The combination of the dibromophenyl group with the oxopropanoic acid structure allows for diverse applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H6Br2O3 |
|---|---|
Molekulargewicht |
321.95 g/mol |
IUPAC-Name |
3-(3,5-dibromophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6Br2O3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |
InChI-Schlüssel |
KDJNPVZNJVDJRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Br)Br)CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate](/img/structure/B13698417.png)
![(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate](/img/structure/B13698425.png)
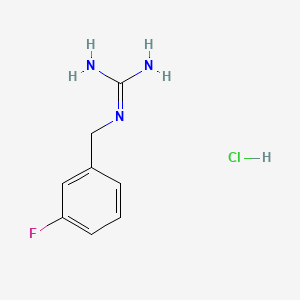
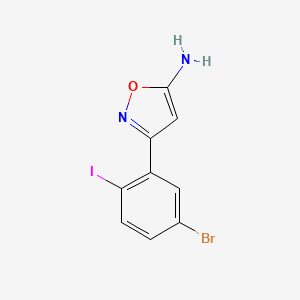
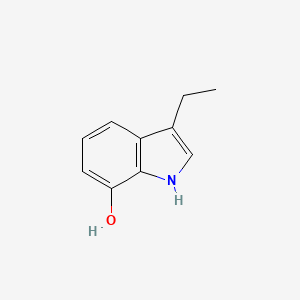
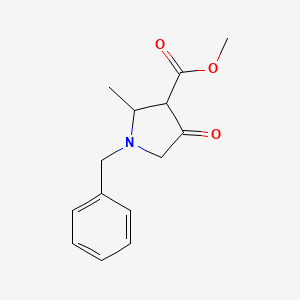
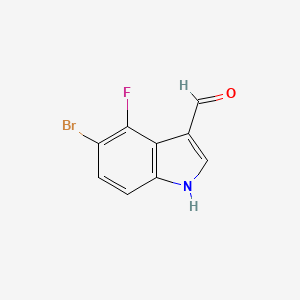
![4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline](/img/structure/B13698457.png)
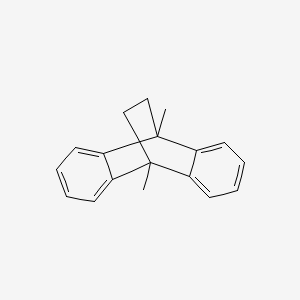
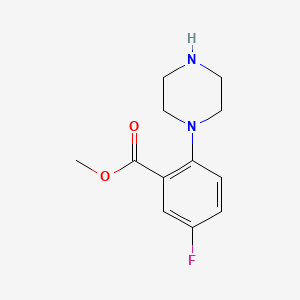
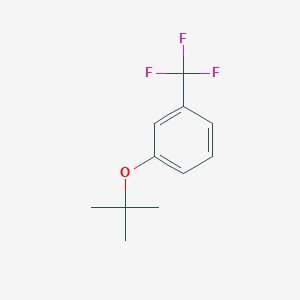
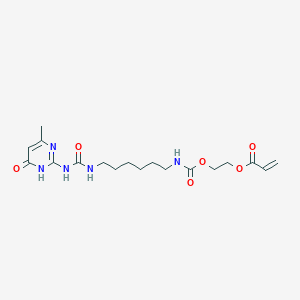
![5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698488.png)
